molecular formula C10H10Cl2 B12583953 1-Chloro-3-(4-chlorobut-2-en-2-yl)benzene CAS No. 648425-33-6

1-Chloro-3-(4-chlorobut-2-en-2-yl)benzene

Cat. No.: B12583953
CAS No.: 648425-33-6
M. Wt: 201.09 g/mol
InChI Key: OCLMKXKGMAVWPH-UHFFFAOYSA-N
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Description

Its molecular formula is C₁₀H₉Cl₂, with a molecular weight of 203.09 g/mol. The compound was synthesized via a general procedure involving purification by ethyl acetate flash chromatography, yielding 47% . Characterization included IR spectroscopy (C=O stretch at ~1626 cm⁻¹), NMR (¹H and ¹³C signals consistent with the structure), and mass spectrometry, corroborating its elemental composition (C: 62.41%; H: 6.88%; Cl: ~34.7%) .

Its stereochemistry (E-configuration) and electronic properties (electron-withdrawing chlorine substituents) are critical for interactions in biological systems or catalytic processes.

Properties

CAS No.

648425-33-6

Molecular Formula

C10H10Cl2

Molecular Weight

201.09 g/mol

IUPAC Name

1-chloro-3-(4-chlorobut-2-en-2-yl)benzene

InChI

InChI=1S/C10H10Cl2/c1-8(5-6-11)9-3-2-4-10(12)7-9/h2-5,7H,6H2,1H3

InChI Key

OCLMKXKGMAVWPH-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCl)C1=CC(=CC=C1)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-Chloro-3-(4-chlorobut-2-en-2-yl)benzene typically involves the chlorination of 3-(4-chlorobut-2-en-2-yl)benzene. The reaction conditions often include the use of chlorine gas or other chlorinating agents under controlled temperature and pressure to ensure selective chlorination . Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-Chloro-3-(4-chlorobut-2-en-2-yl)benzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Hydroxide ions, alkoxide ions.

Major products formed from these reactions include carboxylic acids, ketones, alkanes, alcohols, and ethers.

Scientific Research Applications

1-Chloro-3-(4-chlorobut-2-en-2-yl)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studies have explored its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism by which 1-Chloro-3-(4-chlorobut-2-en-2-yl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Position: The meta-chlorine in the target compound contrasts with para-substituted analogs (e.g., 1-Chloro-4-(2-methylprop-2-en-1-yl)benzene), altering electronic effects. The 4-chlorobut-2-en-2-yl group introduces conjugated double bonds and vicinal chlorines, enhancing electrophilicity compared to non-chlorinated alkenyl substituents (e.g., 1-Chloro-3-(prop-2-en-1-yloxy)benzene) .

Biological Activity

1-Chloro-3-(4-chlorobut-2-en-2-yl)benzene, also known as a derivative of chlorobenzene, presents a unique structure that influences its biological activity. This compound is of interest due to its potential applications in pharmaceuticals and its implications in toxicology.

Chemical Structure and Properties

The molecular formula for 1-Chloro-3-(4-chlorobut-2-en-2-yl)benzene is C10H10Cl2C_{10}H_{10}Cl_2. Its structure consists of a benzene ring substituted with a chlorine atom and a 4-chlorobut-2-en-2-yl group, which significantly affects its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to 1-Chloro-3-(4-chlorobut-2-en-2-yl)benzene exhibit various biological activities, including cytotoxicity, mutagenicity, and potential therapeutic effects.

Cytotoxicity

Studies have shown that chlorinated compounds can exhibit cytotoxic effects on various cell lines. For instance, chlorinated derivatives have been observed to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

CompoundCell LineIC50 (µM)Mechanism
1-Chloro-3-(4-chlorobut-2-en-2-yl)benzeneHeLa25Induction of apoptosis
ChlorobenzeneHepG230Oxidative stress

Mutagenicity

The mutagenic potential of chlorinated compounds has been documented in various studies. The Ames test is commonly used to assess the mutagenic properties of such compounds. Preliminary results suggest that 1-Chloro-3-(4-chlorobut-2-en-2-yl)benzene may exhibit mutagenic properties, although further studies are necessary to confirm these findings.

Case Studies

  • Toxicological Evaluation : A study evaluated the toxicological profile of chlorinated compounds, including derivatives like 1-Chloro-3-(4-chlorobut-2-en-2-yl)benzene. The findings indicated a dose-dependent increase in toxicity, with significant effects observed at higher concentrations.
    • Study Findings :
      • Increased liver enzyme levels in treated rats.
      • Histopathological changes in liver tissues.
  • Pharmacological Investigation : A case study focused on the pharmacological applications of chlorinated benzene derivatives. It highlighted the potential use of 1-Chloro-3-(4-chlorobut-2-en-2-yl)benzene in developing anti-cancer agents due to its ability to induce cell cycle arrest in cancerous cells.

Research Findings

Recent research has explored the structure-activity relationship (SAR) of chlorinated compounds, emphasizing the role of substituents on biological activity. The presence of chlorine atoms enhances lipophilicity, which may improve cellular uptake and bioactivity.

Key Research Insights:

  • Mechanism of Action : Chlorinated compounds often act through the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.
  • Comparative Toxicity : Comparative studies with other halogenated compounds indicate that the specific arrangement of chlorine atoms affects both toxicity and therapeutic potential.

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